1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5
Description
Significance of Deuterated Analogs in Chemical Research
Deuterated analogs, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium (B1214612), are invaluable in chemical research. nih.govlcms.cz This isotopic substitution provides a subtle yet powerful modification that does not significantly alter the chemical properties of a molecule but imparts a detectable mass difference. musechem.com This unique characteristic makes deuterated compounds essential for a variety of applications:
Internal Standards: In quantitative analysis, especially mass spectrometry, deuterated compounds are considered the gold standard for internal standards. nih.govclearsynth.com They co-elute with the non-labeled analyte and exhibit similar behavior during sample preparation and ionization, compensating for variations and matrix effects, which leads to highly accurate and precise measurements. clearsynth.comtexilajournal.com
Mechanistic Studies: By strategically placing deuterium atoms, researchers can trace the pathways of molecules through complex chemical reactions. nih.govwikipedia.org This helps in elucidating reaction mechanisms and understanding the formation of intermediates. nih.gov
Pharmacokinetic Analysis: In drug development, deuterated analogs are used to study the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. nih.govchemicalsknowledgehub.com The deuterium label allows scientists to track the drug and its metabolites within a biological system. lcms.cz
NMR Spectroscopy: Deuterated solvents are widely used in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from proton signals, enabling clearer and more accurate structural analysis of other compounds. nih.govnih.gov
Historical Context of 1,2-Dibromo-3-chloropropane (B7766517) (DBCP) as a Parent Compound
First introduced in 1955, 1,2-Dibromo-3-chloropropane (DBCP) is a halogenated organic compound that was widely used as a soil fumigant and nematocide. clearsynth.comtexilajournal.com It was effective in protecting a wide variety of crops, including fruits and vegetables, from parasitic nematodes. texilajournal.com Its use was particularly prevalent in the United States and Central America. texilajournal.com
The research focus on DBCP has undergone a significant evolution, driven by discoveries about its health and environmental impacts.
| Time Period | Primary Research Focus | Key Findings |
| 1950s - Mid-1970s | Efficacy as a Pesticide | DBCP is highly effective against soil nematodes, leading to increased crop yields. texilajournal.com |
| Late 1970s | Occupational Health & Toxicity | Discovery of severe reproductive effects, specifically causing sterility in male factory workers. musechem.comtexilajournal.com Animal studies confirm testicular atrophy. lotusinstruments.com |
| 1980s - 1990s | Carcinogenicity & Environmental Fate | Animal studies demonstrate DBCP is a carcinogen, causing tumors at multiple sites. researchgate.netcdc.govepa.gov Discovery of widespread groundwater contamination due to its persistence and ability to leach through soil. nih.govepa.gov |
| 1990s - Present | Environmental Monitoring & Remediation | Development of sensitive analytical methods for detecting low levels of DBCP in water and soil. nih.gov Research into bioremediation and other techniques to clean up contaminated sites. |
This shift in focus led to severe restrictions on its use. The U.S. Environmental Protection Agency (EPA) began suspending most uses of DBCP in 1977 and issued a final cancellation of all registrations in 1985. musechem.comclearsynth.comepa.gov Today, its use is limited to an intermediate in chemical synthesis and for research purposes. musechem.comepa.gov
Stable isotopes, which are non-radioactive forms of elements, serve as powerful natural recorders and tracers in environmental and biological studies. cdc.govca.gov By analyzing the ratios of stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), scientists can gain insights into a wide range of processes. wikipedia.orgacs.org
Applications include tracking nutrient cycles through ecosystems, determining the dietary habits and migratory patterns of animals, and reconstructing past environmental conditions. cdc.govca.gov In environmental science, stable isotopes are used to trace the sources and fate of pollutants, providing a way to follow contaminants as they move through soil, water, and the food web. acs.orgtaylorfrancis.com This ability to trace substances is fundamental to understanding the impact of compounds like DBCP on the environment.
Rationale for Deuteration at Specific Positions (C1, C2, and C3) in 1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5
The specific deuteration of 1,2-Dibromo-3-chloropropane at all five hydrogen-bearing positions (C1, C2, and C3) is a deliberate and strategic choice for its primary application as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS).
The rationale is multifaceted:
Chemical and Physical Similarity: As an isotopic analog, DBCP-d5 is chemically and physically almost identical to the target analyte, DBCP. researchgate.net This ensures that it behaves in the same manner during sample extraction, cleanup, and chromatographic analysis, providing an accurate correction for any sample loss or variability during these steps. texilajournal.com
Mass Distinction for MS Detection: The replacement of five hydrogen atoms with five deuterium atoms results in a significant mass increase of 5 atomic mass units. This mass difference allows a mass spectrometer to easily distinguish between the analyte (DBCP) and the internal standard (DBCP-d5), even if they elute from the gas chromatograph at the same time. clearsynth.com
Minimizing Isotopic Interference: Deuterating all possible positions minimizes the risk of interference from naturally occurring heavy isotopes (e.g., ¹³C, ⁸¹Br) in the parent DBCP molecule. nih.gov A small mass shift (e.g., from only one or two deuterium atoms) could potentially overlap with the isotopic signature of the analyte, but the larger 5-unit shift provides a clear separation. nih.gov
Metabolic Stability of the Label: The carbon-deuterium bonds on the propane (B168953) backbone are stable and not susceptible to exchange with hydrogen atoms from the sample matrix or environment, unlike hydrogens on hydroxyl or amine groups. chemicalsknowledgehub.com This ensures the integrity of the labeled standard throughout the analytical process.
This makes this compound an ideal tool for accurately quantifying trace levels of DBCP in complex environmental samples like water and soil, which is crucial for monitoring contamination and assessing public health risks.
Structure
3D Structure
Properties
CAS No. |
112805-76-2 |
|---|---|
Molecular Formula |
C3H5Br2Cl |
Molecular Weight |
241.36 g/mol |
IUPAC Name |
1,2-dibromo-3-chloro-1,1,2,3,3-pentadeuteriopropane |
InChI |
InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i1D2,2D2,3D |
InChI Key |
WBEJYOJJBDISQU-UXXIZXEISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Br)Br)Cl |
Canonical SMILES |
C(C(CBr)Br)Cl |
Origin of Product |
United States |
Synthesis and Isotopic Characterization of 1,2 Dibromo 3 Chloropropane 1,1,2,3,3 D5
Synthetic Methodologies for 1,2-Dibromo-3-chloropropane (B7766517)
The standard industrial synthesis of the non-labeled 1,2-Dibromo-3-chloropropane (DBCP) is achieved through the liquid-phase addition of bromine to allyl chloride. chemicalbook.com This electrophilic addition reaction is a well-established method for the halogenation of alkenes.
The process generally involves reacting allyl chloride with bromine, often in a medium of the product itself, 1,2-dibromo-3-chloropropane, to control the reaction exotherm. google.com The reaction temperature is typically maintained between 5°C and 85°C. google.com Following the initial reaction, the mixture may be held at an elevated temperature (e.g., 60°C to 90°C) to ensure the reaction proceeds to completion. google.com The yield of 1,2-dibromo-3-chloropropane from this method is typically high, with reports of up to 99.9% based on bromine and 99.0% based on allyl chloride. google.com
To synthesize the deuterated analog, 1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5, this methodology would be adapted by starting with the appropriately deuterated precursor, allyl chloride-1,1,2,3,3-d5. The subsequent bromination reaction would proceed as described, adding bromine across the double bond to form the final deuterated product. The core challenge, therefore, lies in the synthesis of the perdeuterated allyl chloride starting material.
| Parameter | Description | Typical Range/Value | Source |
|---|---|---|---|
| Reactants | Allyl Chloride and Bromine | Equimolar or slight excess of allyl chloride | chemicalbook.comgoogle.com |
| Reaction Type | Liquid-phase electrophilic addition | - | chemicalbook.com |
| Temperature | Initial reaction temperature | 5°C - 85°C | google.com |
| Completion Temperature | Temperature to ensure reaction completion | 60°C - 90°C | google.com |
| Medium | Reaction solvent or medium | 1,2-dibromo-3-chloropropane | google.com |
| Yield | Product yield based on reactants | Up to 99.9% | google.com |
Strategies for Regioselective and Perdeuteration in Organic Synthesis
The introduction of deuterium (B1214612) into organic molecules can be achieved through various methods, broadly categorized as chemical synthesis and biosynthesis. For a compound like this compound, chemical synthesis is the required approach, focusing on methods that achieve perdeuteration (labeling of all hydrogen positions) of the starting material in a regioselective manner (labeling at specific positions).
Key strategies for deuterium labeling include:
Hydrogen Isotope Exchange (HIE): This is a fundamental method where hydrogen atoms in a molecule are exchanged for deuterium atoms. nih.gov This can be promoted by acids or bases, often using deuterium oxide (D₂O) as the deuterium source. For instance, aromatic rings can be deuterated using a labeled acid like D₂SO₄ in D₂O, which facilitates an electrophilic aromatic substitution reaction where deuterium ions (D+) replace hydrogen. youtube.com
Reductive and Dehalogenative Deuteration: These techniques are emerging as valuable tools in the isotopic labeling toolkit. nih.gov They involve the reduction of functional groups or the replacement of halogens with deuterium, often using a deuterium source like deuterium gas (D₂) in the presence of a catalyst (e.g., Pd/C). researchgate.net
Use of Deuterated Reagents: A direct approach involves using reagents that are already isotopically labeled. nih.gov The synthesis of the target molecule then proceeds through standard organic reactions. To create 1,2-Dibromo-3-chloropropane-d5, one would need to synthesize or procure a perdeuterated version of allyl chloride. This could involve multi-step synthesis starting from simpler, commercially available deuterated building blocks.
Photochemical Methods: An area of growing interest is the use of light to promote deuteration reactions. These methods can offer mild reaction conditions and have been used for the late-stage deuteration of complex molecules. rsc.org
For the specific synthesis of allyl chloride-1,1,2,3,3-d5, a multi-step synthetic route would likely be necessary, employing a combination of these strategies to ensure that all five hydrogen positions on the allyl scaffold are replaced with deuterium before the final bromination step.
Spectroscopic and Chromatographic Techniques for Isotopic Purity Assessment
Following the synthesis of an isotopically labeled compound, it is essential to verify its chemical purity, determine the degree of isotopic enrichment, and confirm the location of the isotopic labels. rsc.org A combination of chromatographic and spectroscopic techniques is typically employed for this comprehensive characterization.
Liquid chromatography (LC) is often used to separate the target compound from any impurities or unreacted starting materials. rsc.org High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the principal techniques used for isotopic analysis. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique that separates ions based on their mass-to-charge (m/z) ratio. libretexts.orglibretexts.org This capability makes it ideal for determining the isotopic abundance of a labeled compound, as the incorporation of deuterium increases the molecular weight of the molecule. clearsynth.com
In the mass spectrum of a deuterated compound, a cluster of peaks corresponding to different isotopologs (molecules differing only in their isotopic composition) will be observed. For this compound, the most abundant ion in the molecular ion region would be 5 mass units higher than its non-deuterated counterpart.
High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides the accuracy and resolution needed to distinguish between different isotopologs and calculate isotopic purity. nih.govresearchgate.net The isotopic enrichment is calculated from the relative intensities of the ion signals corresponding to the unlabeled (d₀), partially labeled (d₁, d₂, etc.), and fully labeled (d₅) species. nih.gov
A critical step in this analysis is to correct for the contribution of naturally occurring heavy isotopes, such as Carbon-13 (¹³C), which has a natural abundance of approximately 1.1%. libretexts.orgnih.gov Failure to account for the ¹³C isotope peak (M+1) from a lower-mass isotopolog can lead to an overestimation of the abundance of the next higher-mass isotopolog. nih.gov Specialized software and algorithms are used to deconvolute the mass spectra and accurately calculate the isotopic purity. researchgate.net
| Technique | Principle of Operation | Information Obtained | Source |
|---|---|---|---|
| Mass Spectrometry (MS) | Separates ions based on mass-to-charge ratio. | Relative abundance of different isotopes. | libretexts.orglibretexts.org |
| High-Resolution MS (HRMS) | Provides highly accurate mass measurements, allowing differentiation of ions with very similar masses. | Precise isotopic distribution and calculation of isotopic purity. | nih.govresearchgate.net |
| LC-MS | Combines liquid chromatography separation with mass spectrometry detection. | Separates the target compound from impurities before isotopic analysis. | rsc.orgalmacgroup.com |
| ESI-HRMS | Uses electrospray ionization as a soft ionization source with high-resolution detection. | Rapid and sensitive characterization of isotopic purity for deuterated compounds. | nih.govresearchgate.net |
While mass spectrometry confirms the degree of isotopic labeling, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for verifying the specific positions of the deuterium atoms within the molecule. rsc.org Both proton (¹H NMR) and deuterium (²H NMR) spectroscopy are used for this purpose.
Proton NMR (¹H NMR): In the ¹H NMR spectrum of a successfully deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or be greatly diminished in intensity. wikipedia.org For this compound, one would expect to see a near-complete absence of signals in the proton spectrum compared to the spectrum of the unlabeled compound. Any residual proton signals can be used to quantify the small percentage of non-deuterated species.
Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. It has a chemical shift range similar to proton NMR but often with broader signals. wikipedia.orgmagritek.com A ²H NMR spectrum provides direct evidence of deuterium incorporation. For a highly enriched compound, ²H NMR is often more informative than ¹H NMR, where the residual proton signals can be too weak to detect reliably. sigmaaldrich.com The presence of peaks in the ²H NMR spectrum at chemical shifts corresponding to the C1, C2, and C3 positions would confirm the perdeuteration of the propane (B168953) backbone.
The combination of these NMR techniques provides unambiguous confirmation of both the success of the deuteration reaction and the regiochemical outcome, ensuring that the deuterium atoms are located at the intended positions (1,1,2,3,3). youtube.com
Analytical Methodologies Employing 1,2 Dibromo 3 Chloropropane 1,1,2,3,3 D5 As an Internal Standard
Principles of Isotope Dilution Mass Spectrometry in Quantitative Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a paramount technique for quantitative analysis, combining the high sensitivity and selectivity of mass spectrometry with the enhanced precision and accuracy afforded by isotopically labeled internal standards. nih.govosti.gov In this method, a known quantity of an isotope-labeled version of the analyte, such as 1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5, is added to the sample before any preparation or analysis steps. osti.gov This "isotope spike" acts as an ideal internal standard because it is chemically and physically almost identical to the target analyte. researchgate.net It therefore experiences the same behavior and potential losses during extraction, cleanup, and instrumental analysis. Quantification is based on measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard, which provides a highly reliable measurement. scioninstruments.com
A significant challenge in trace quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), is the "matrix effect." This phenomenon occurs when co-eluting components from the sample matrix (e.g., soil, water, biological tissue) interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement. mdpi.com This can cause significant inaccuracies in quantification.
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. nih.govresearchgate.net Because the deuterated standard has nearly identical chromatographic retention times and ionization efficiencies to the non-labeled analyte, any ion suppression or enhancement experienced by the analyte will be mirrored by the internal standard. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix effect is effectively cancelled out, leading to a more accurate and robust quantification. While extremely effective, the ability of the standard to compensate is dependent on its co-elution with the unlabeled compound. In some cases, deuterium (B1214612) labeling can cause a slight shift in retention time, which may lead to differential matrix effects if the ion suppression is not uniform across the chromatographic peak. myadlm.org
The use of an internal standard, particularly an isotope-labeled one, significantly enhances both the precision (reproducibility) and accuracy (closeness to the true value) of an analytical method. spectro.comyoutube.commusechem.com Variations can be introduced at multiple stages of an analytical procedure, including sample preparation, extraction, and injection into the instrument. scioninstruments.comyoutube.com
By adding this compound to the sample at the earliest stage, it accounts for analyte losses during the entire workflow. scioninstruments.com Any physical loss of the analyte during sample handling will be accompanied by a proportional loss of the internal standard. Furthermore, inconsistencies in injection volume or fluctuations in instrument response affect both the analyte and the standard equally. youtube.com Since the final calculation is based on the ratio of their responses, these systematic and random errors are minimized, resulting in data with much higher precision and confidence. scioninstruments.comspectro.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
Gas chromatography-mass spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile organic compounds, including the pesticide 1,2-Dibromo-3-chloropropane (B7766517) (DBCP). nih.govysi.com For trace-level analysis in environmental samples, sample concentration techniques are often required to achieve the necessary sensitivity. The use of this compound as an internal standard is critical for achieving accurate quantification in these GC-MS methods.
Purge-and-trap is a dynamic headspace technique used to extract volatile organic compounds (VOCs) from aqueous and solid samples and concentrate them for analysis by GC-MS. srainstruments.comcluin.org The method involves bubbling an inert gas (the purge gas) through the sample, which strips the volatile analytes from the matrix. srainstruments.com These analytes are then carried in the gas stream and retained on an adsorbent trap. After the purging is complete, the trap is rapidly heated to desorb the analytes into the gas chromatograph. cluin.orgrestek.com
In methods such as U.S. EPA Method 524.3 for drinking water analysis, an isotopic dilution approach is employed for quantification. ysi.com this compound is added to the sample vial along with other standards before the purging process begins. This ensures that the internal standard is subjected to the exact same purging, trapping, and desorption conditions as the native analyte, correcting for any variability in the efficiency of these steps and leading to highly accurate results. ca.gov
| Parameter | Condition |
|---|---|
| Purge and Trap | |
| Sample Volume | 5 mL or 25 mL |
| Purge Gas | Helium |
| Purge Flow / Time | 40 mL/min for 11 min |
| Trap Material | Tenax®/Silica gel/Carbon Molecular Sieve |
| Desorb Temperature / Time | 180-250°C for 0.5-2 min |
| Gas Chromatograph | |
| Column | e.g., Rtx-VMS, 30m x 0.25mm ID x 1.4µm |
| Carrier Gas | Helium |
| Oven Program | Temperature ramp (e.g., 10°C to 240°C) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Scan Range | 35-300 amu (for full scan) |
Note: Conditions are illustrative and vary based on the specific method and instrumentation. Data sourced from multiple analytical methods. cluin.orgrestek.comca.gov
To achieve the very low detection limits often required for regulated contaminants in environmental analysis, GC-MS is frequently operated in the selective ion monitoring (SIM) mode. epa.govwikipedia.org Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few specific, characteristic mass-to-charge (m/z) ions corresponding to the compounds of interest during their elution from the GC column. epa.govvolatileanalysis.com This approach significantly increases sensitivity by increasing the signal-to-noise ratio, as the instrument spends more time detecting ions of interest and ignores the chemical noise from other masses. volatileanalysis.com
When using this compound, the SIM method is programmed to monitor specific ions for both the target analyte and the deuterated internal standard. For quantification, a primary or "quantitation" ion is chosen for each compound, typically the most abundant ion in its mass spectrum. Additional "qualifier" ions are also monitored to confirm the identity of the compound by ensuring their ratios to the quantitation ion are within an acceptable range of what is observed in a pure standard. epa.gov
| Compound | Type | Quantitation Ion (m/z) | Qualifier Ion(s) (m/z) |
|---|---|---|---|
| 3-MCPD | Analyte | 275 | 363, 405 |
| 3-MCPD-d5 | Internal Standard | 280 | 368, 410 |
| 1,3-DCP | Analyte | 403 | 237, 275 |
| 1,3-DCP-d5 | Internal Standard | 408 | 242, 280 |
Note: This table shows example ions for related chloropropanols and their deuterated standards after derivatization, illustrating the principle of SIM with isotope dilution. The specific ions for DBCP would be different but follow the same concept. Data adapted from similar analytical methods. researchgate.net
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Complex Matrices
For samples with highly complex matrices, such as certain industrial effluents, soils, or food products, even GC-MS in SIM mode may not provide sufficient selectivity to eliminate all interferences. mdpi.com In these cases, gas chromatography-tandem mass spectrometry (GC-MS/MS) offers a superior level of performance. rsc.org
In GC-MS/MS, a specific "parent" or "precursor" ion for the analyte is selected by the first mass analyzer. This ion is then fragmented in a collision cell, and a second mass analyzer is used to monitor one or more specific "daughter" or "product" ions. This technique, often called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is exceptionally selective because it is highly unlikely that an interfering compound will have the same retention time, the same precursor ion mass, and produce the same product ion mass as the target analyte. mdpi.com
The use of this compound in a GC-MS/MS method is the gold standard for achieving accurate quantification in the most challenging matrices. The internal standard co-elutes with the analyte and is subjected to the same precursor ion selection and fragmentation processes. A specific precursor-to-product ion transition is monitored for both the native analyte and the deuterated standard. This approach effectively eliminates matrix interferences and provides the highest degree of confidence in the analytical results. mdpi.comrsc.org
Method Validation and Quality Control in Environmental Monitoring
Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. In environmental monitoring, the use of a deuterated internal standard like DBCP-d5 is integral to quality control. Because DBCP-d5 is chemically and physically almost identical to the target analyte, it can be added to a sample at the beginning of the process. It experiences the same conditions during extraction, concentration, and chromatographic analysis. nih.gov Consequently, any loss of analyte during sample workup or fluctuations in instrument response is mirrored by the internal standard. By measuring the ratio of the native analyte to its deuterated analogue, these variations can be effectively nullified, leading to more accurate and precise results. nih.govlcms.cz Internal standards are essential in quantitative mass spectrometry (MS) assays to correct for variability in sample extraction and ionization at the source. nih.gov
In quantitative analysis, a calibration curve is used to determine the concentration of an analyte in an unknown sample. When using DBCP-d5 as an internal standard, the calibration curve is constructed by plotting the ratio of the instrument response of the target analyte (DBCP) to the response of the internal standard (DBCP-d5) against the concentration of the analyte. A constant amount of DBCP-d5 is added to a series of calibration standards containing known, varying concentrations of DBCP. lcms.cz This ratio-based calibration compensates for variations in injection volume and instrument sensitivity. lcms.cz
For example, a typical calibration for DBCP in drinking water might involve standards prepared at concentrations bracketing the expected range in samples, such as 0.03 µg/L to 0.20 µg/L. epa.gov A linear regression is then applied to the data points. The resulting equation is used to calculate the concentration of DBCP in environmental samples, which have also been spiked with the same constant amount of DBCP-d5.
The Method Detection Limit (MDL) is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The MDL is experimentally determined by analyzing several replicate samples spiked at a concentration near the estimated limit of detection. epa.gov While the internal standard does not define the MDL, its use ensures the accuracy and precision of the low-level measurements needed to establish a reliable detection limit. For instance, the experimentally determined MDL for DBCP in water using methods like EPA 8011 has been calculated to be 0.01 µg/L. epa.gov
Table 1: Example Calibration and Detection Limit Data for DBCP Analysis
| Parameter | Description | Typical Value (for DBCP) | Reference Method |
|---|---|---|---|
| Calibration Range | The range of concentrations over which the method is shown to be reliable. | 0.03 to 200 µg/L | EPA Method 8011 epa.gov |
| Calibration Points | Number of non-zero concentration standards used to generate the calibration curve. | At least five | EPA Method 8011 epa.gov |
| Method Detection Limit (MDL) | The minimum concentration that can be detected with 99% confidence. | 0.01 µg/L | EPA Method 8011 epa.gov |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. | 0.002 - 0.005 mg/kg (in cereals) | EURL-CF Report eurl-pesticides.eu |
Analytical robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters. The use of a deuterated internal standard like DBCP-d5 is a key factor in creating a robust method. researchgate.net Because the internal standard co-behaves with the analyte, the method becomes less susceptible to minor changes in factors such as extraction time, solvent volume, temperature, and instrument drift. nih.govlcms.cz Any factor that reduces the recovery of DBCP from the sample matrix will similarly affect DBCP-d5, leaving the critical ratio of their signals largely unchanged. nih.gov
Inter-laboratory transferability is the ability of a method to be successfully performed by different laboratories and obtain comparable results. rsc.org Methods based on isotope dilution are inherently more transferable than those relying on external or even internal calibration with a non-isotopic standard. rsc.org This is because the isotope dilution technique minimizes biases arising from differences in equipment, reagents, and operator technique between laboratories. An inter-laboratory comparison exercise ensures that data from different sources are reproducible and reliable. rsc.org The use of a shared, well-characterized internal standard is fundamental to the success of such comparisons. researchgate.net
Application in Environmental Contaminant Quantification
The analytical methodology employing DBCP-d5 as an internal standard is widely applicable for the quantification of DBCP in various environmental matrices. DBCP has been detected in groundwater, drinking water, and soil samples, often years after its use was discontinued, highlighting its persistence. nih.govnih.gov Accurate quantification is crucial for assessing human exposure and the effectiveness of remediation efforts.
DBCP is a significant contaminant in aqueous environments due to its mobility in soil and potential to leach into groundwater. who.intcdc.gov Regulatory bodies have set stringent maximum contaminant levels (MCLs) for DBCP in drinking water; for example, the California MCL is 0.2 µg/L. cluin.org
Analytical methods such as EPA Method 504.1 (microextraction with gas chromatography) and EPA Method 524.3 (purge and trap with GC/MS) are used for its determination in water. epa.govysi.comca.gov The incorporation of DBCP-d5 as an internal standard in these methods is the preferred approach for achieving the highest level of accuracy. The standard is added to the water sample before the extraction or purging step. This isotope dilution approach corrects for incomplete extraction efficiency and matrix effects, which can be a problem even in relatively clean water samples. lcms.cz Studies have detected DBCP in drinking water wells at concentrations ranging from less than 0.004 µg/L to as high as 5.8 µg/L. who.int
Table 2: DBCP Detection in Aqueous Samples
| Sample Type | Analytical Method | Reported Detection Limit | Observed Concentrations |
|---|---|---|---|
| Drinking Water / Groundwater | GC with Microextraction (EPA 8011) | 0.01 µg/L epa.gov | Up to 20 µg/L in non-drinking wells who.int |
| Drinking Water | Purge-and-trap GC (WHO reference) | 0.03 µg/L who.int | Average levels 0.004–5.8 µg/L who.int |
| Drinking Water | GC/MS Confirmation (WHO reference) | 0.2 µg/L who.int | Highest detected level in CA public wells: 1.6 µg/L ca.gov |
Quantifying DBCP in solid and gaseous matrices presents greater analytical challenges than in water due to the complexity of the matrix and the potential for interferences. lcms.cz In soil and sediment, DBCP can be strongly adsorbed to organic matter, making extraction difficult. cdc.gov In air analysis, concentrations can be extremely low.
For soil and sediment, DBCP-d5 is added before solvent extraction. The deuterated standard compensates for variable extraction efficiencies from different soil types and for matrix-induced signal suppression or enhancement in the analytical instrument. nih.gov Given that DBCP residues can be very persistent in soil, accurate measurement is vital for site characterization and remediation. cdc.gov For example, DBCP residues as high as 0.5 µg/kg have been found in soil 6–7 years after its last known application. cdc.gov
For air analysis, samples are typically collected by drawing air through an adsorbent trap. DBCP-d5 can be spiked onto the trap before or after sampling (depending on the method) to correct for losses during thermal desorption and transfer to the gas chromatograph. nih.gov The use of a deuterated internal standard is particularly valuable in pyrolysis-GC/MS analysis, where it can correct for variability caused by sample size and matrix effects. nih.gov
Mechanistic Investigations of 1,2 Dibromo 3 Chloropropane Biotransformation Utilizing Deuterated Analogs
Elucidation of Metabolic Pathways and Reactive Metabolite Formation
The metabolism of DBCP is primarily governed by two major enzymatic pathways: cytochrome P450-mediated oxidation and glutathione S-transferase (GST)-catalyzed conjugation. nih.gov Both pathways contribute to the formation of reactive metabolites capable of binding to cellular macromolecules like DNA and proteins, leading to toxicity and carcinogenicity. nih.gov The use of deuterated analogs has been pivotal in dissecting the relative contributions and mechanisms of these two pathways.
The cytochrome P450 (P450) enzyme system, a family of monooxygenases, is a key player in the oxidative metabolism of DBCP. nih.gov This pathway involves the oxidation of the DBCP molecule, which can lead to the formation of unstable intermediates that break down, releasing bromide ions and generating reactive species. nih.gov Studies using deuterated DBCP analogs have provided significant insights into this process.
Research on liver microsomes from phenobarbital-pretreated rats demonstrated a marked decrease in the rate of bromide release from deuterated DBCP analogs compared to the non-deuterated parent compound. nih.gov This observation suggests that the breaking of a carbon-hydrogen (C-H) bond is a critical, rate-limiting step in the P450-mediated oxidative metabolism of DBCP. The substitution of hydrogen with the heavier deuterium (B1214612) isotope results in a stronger C-D bond, which is more difficult to break, thus slowing down the reaction rate. This phenomenon, known as the primary kinetic isotope effect, provides strong evidence for the direct involvement of P450 in the initial oxidative attack on the DBCP molecule. Further studies have shown that inhibitors of P450 can reduce bromide release, confirming the role of this enzyme system. nih.gov
The products of P450-mediated oxidation can vary depending on the reaction conditions. For instance, under oxygen-rich conditions, the primary product of DBCP dehalogenation by P450cam (CYP101) is 1-bromo-3-chloroacetone, formed through a hydroxylation mechanism. nist.govresearchgate.net In contrast, under oxygen-lean conditions, the reaction proceeds via a reductive pathway to yield allyl chloride. nist.govresearchgate.net
The second major pathway in DBCP metabolism is conjugation with the endogenous tripeptide glutathione (GSH), a reaction catalyzed by Glutathione S-transferases (GSTs). nih.gov This pathway is now understood to be a critical bioactivation route, leading to the formation of mutagenic and toxic metabolites. nih.gov
The GST-catalyzed reaction involves the nucleophilic attack of the thiolate group of GSH on one of the electrophilic carbon atoms of DBCP, displacing a bromide ion. This initial conjugation can be followed by further reactions, leading to a variety of sulfur-containing metabolites. nih.gov Several human and rat GST isoforms have been shown to readily metabolize DBCP, with varying efficiencies. nih.govwho.int
The use of D5-DBCP has been crucial in confirming the mechanism of GST-mediated conjugation and identifying the subsequent reactive intermediates. By analyzing the mass spectra of the resulting GSH conjugates, researchers can determine the number of deuterium atoms retained from the original D5-DBCP molecule. This has provided direct evidence for the formation of specific intermediates, as discussed in the following sections.
| Metabolic Pathway | Key Enzyme | General Role in DBCP Biotransformation | Effect of Deuteration (D5-DBCP) |
|---|---|---|---|
| Oxidation | Cytochrome P450 (P450) | Catalyzes the oxidation of DBCP, leading to the formation of reactive intermediates and bromide release. nih.gov | Decreases the rate of metabolism, indicating that C-H bond cleavage is a rate-limiting step. nih.gov |
| Conjugation | Glutathione S-Transferase (GST) | Catalyzes the conjugation of DBCP with glutathione, a key bioactivation step leading to toxic metabolites. nih.gov | Does not significantly affect the initial rate of conjugation, but allows for the tracking of deuterium atoms to identify subsequent intermediates. nih.govnih.gov |
Deuterium Isotope Effects in Biochemical Reactions
The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions in which the cleavage of a C-H bond is the rate-limiting step. nih.govresearchgate.net This "deuterium isotope effect" is a powerful tool for investigating reaction mechanisms in enzymology and toxicology. nih.govosti.gov In the context of DBCP metabolism, this effect has been instrumental in distinguishing between the P450 and GST pathways and in identifying key mechanistic details.
As mentioned previously, a significant deuterium isotope effect is observed in the P450-mediated oxidation of DBCP. nih.gov The reduced rate of bromide release from deuterated analogs points to C-H bond cleavage as the slow, rate-determining step in this pathway. nih.gov
| DBCP Analog | Metabolic Pathway | Observed Rate of Metabolism | Implication for Rate-Limiting Step |
|---|---|---|---|
| DBCP (non-deuterated) | P450 Oxidation | Normal | C-H bond cleavage is rate-limiting. nih.gov |
| D5-DBCP (deuterated) | P450 Oxidation | Significantly reduced | |
| DBCP (non-deuterated) | GST Conjugation | Normal | C-H bond cleavage is not rate-limiting. nih.gov |
| D5-DBCP (deuterated) | GST Conjugation | Unaffected |
Beyond its use in determining rate-limiting steps, D5-DBCP has proven invaluable for tracing the fate of the carbon skeleton of the molecule through complex metabolic pathways. By analyzing the mass and structure of the final metabolites, the retention or loss of deuterium atoms provides a clear picture of the chemical transformations that have occurred.
A pivotal finding from studies using D5-DBCP is the identification of a reactive episulfonium ion (also known as a thiiranium ion) as a key intermediate in the GST-mediated bioactivation pathway. nih.gov When D5-DBCP was incubated with GST, several glutathione conjugates were formed. Mass spectrometric analysis revealed that some of these key conjugates, such as S-(3-chloro-2-hydroxypropyl)glutathione and 1,3-di(S-glutathionyl)propan-2-ol, retained all five deuterium atoms from the parent D5-DBCP molecule. nih.gov
This quantitative retention of deuterium is strong evidence for a mechanism involving the formation of a cyclic episulfonium ion intermediate. The initial GST-catalyzed displacement of a bromide ion from D5-DBCP forms a glutathione conjugate. This conjugate can then undergo an internal cyclization, where the sulfur atom of glutathione attacks the adjacent carbon, displacing the second bromide ion and forming a three-membered ring containing the sulfur atom. This highly reactive episulfonium ion can then be attacked by water or another molecule of glutathione, leading to the observed final products. If the reaction proceeded through a different mechanism that involved the loss of a deuterium atom, the mass spectra of the final products would reflect this. The fact that all five deuteriums are retained rules out many alternative pathways and provides compelling support for the role of the episulfonium ion in the bioactivation of DBCP. nih.gov
Identification of Key Intermediates via Deuterium Retention
Formation of Oxirane Derivatives
The metabolic activation of 1,2-dibromo-3-chloropropane (B7766517) (DBCP) can proceed through cytochrome P450-mediated oxidation, a pathway that is crucial in the formation of reactive intermediates. One of the key steps in this oxidative activation is the formation of oxirane derivatives, specifically (Z)- and (E)-2-chloro-3-(bromomethyl)oxirane. These epoxides are highly reactive electrophiles capable of binding to cellular macromolecules, including DNA, which is a critical event in the initiation of carcinogenesis.
The use of deuterated analogs, such as 1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 (D5-DBCP), has been pivotal in understanding the mechanism of oxirane formation. Studies have shown that the rate of metabolism of DBCP is significantly affected by deuterium substitution. For instance, in vitro studies with rat liver microsomes have demonstrated a marked decrease in the rate of bromide release from deuterated DBCP analogs compared to the non-deuterated compound. Specifically, the bromide release from perdeuterated DBCP was found to be only 26% of that observed with DBCP. nih.gov This pronounced kinetic isotope effect strongly suggests that the cleavage of a C-H bond is a rate-determining step in the oxidative metabolism of DBCP.
The formation of 2-bromoacrolein, a potent mutagenic metabolite of DBCP, is also believed to proceed through an initial oxidation step. Investigations using specifically deuterated DBCP analogs have revealed that the formation of this mutagen results primarily from the oxidation at the C-1 position of the DBCP molecule. When hydrogens at both terminal carbons (C-1 and C-3) were substituted with deuterium, a marked decrease in mutagenicity was observed. This provides further evidence for the role of cytochrome P450-mediated oxidation in the activation of DBCP to genotoxic metabolites, a process that likely involves the formation of unstable oxirane intermediates.
Investigation of DNA Adduct Formation and Damage Mechanisms
The genotoxicity of 1,2-dibromo-3-chloropropane (DBCP) is largely attributed to its ability to form covalent adducts with DNA after metabolic activation. The principal DNA adduct formed from DBCP in both rat and mouse tissues has been identified as S-[1-(hydroxymethyl)-2-(N7-guanyl)-ethyl]glutathione. nih.govwho.int This adduct is a product of the reaction between a reactive metabolite of DBCP and the N7 position of guanine, one of the four main nucleobases found in DNA. The formation of such adducts can distort the DNA helix, leading to mutations during DNA replication and ultimately contributing to the carcinogenic potential of the compound.
Studies utilizing this compound (D5-DBCP) have provided critical insights into the mechanisms of DNA damage. It has been observed that perdeuterated DBCP causes less DNA damage in rat liver cells compared to its non-deuterated counterpart. This reduction in DNA damage is attributed to a decrease in the rate of cytochrome P-450 dependent metabolism due to the kinetic isotope effect. This finding underscores the importance of oxidative metabolism in the generation of DNA-damaging species from DBCP.
Structure-Activity Relationship Studies through Isotopic Modification
The use of selectively deuterated analogs of 1,2-dibromo-3-chloropropane (DBCP), most notably this compound (D5-DBCP), has been a powerful tool in elucidating the structure-activity relationships of this compound. By strategically replacing hydrogen atoms with deuterium, researchers can probe the importance of specific C-H bonds in the metabolic activation and subsequent toxicity of DBCP.
A key finding from these studies is the significant impact of deuteration on the rate of DBCP metabolism. As indicated in the table below, the rate of bromide release, an indicator of metabolic turnover, is substantially reduced when deuterated analogs of DBCP are incubated with rat liver microsomes.
| Compound | Relative Rate of Bromide Release (%) |
| 1,2-Dibromo-3-chloropropane (DBCP) | 100 |
| 1,2-Dibromo-3-chloropropane-1,1,3,3-d4 | 54 |
| This compound | 26 |
This marked decrease in metabolic rate with increasing deuteration provides strong evidence for a primary kinetic isotope effect, indicating that the cleavage of a C-H bond is the rate-limiting step in the cytochrome P450-mediated oxidative metabolism of DBCP.
This reduction in metabolic activation translates to a decrease in the biological activity of the deuterated analogs. For instance, the mutagenicity of DBCP in bacterial assays is significantly reduced when deuterated analogs are used. A more pronounced decrease in mutagenicity was observed with D5-DBCP compared to the parent compound. This directly links the rate of metabolic activation to the genotoxic potential of DBCP.
Future Directions and Advanced Research Frontiers
Integration with High-Resolution Mass Spectrometry for Enhanced Profiling
The use of 1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 as an internal standard is fundamental for accurate quantification in complex matrices. High-resolution mass spectrometry (HRMS) offers unparalleled precision and accuracy in mass determination, enabling the confident identification and quantification of analytes, even at trace levels. longdom.orglongdom.org The integration of this deuterated standard with HRMS techniques, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides a robust platform for enhanced profiling of 1,2-Dibromo-3-chloropropane (B7766517) and its metabolites in various samples. longdom.orglongdom.org
The high mass accuracy of HRMS allows for the differentiation of the deuterated standard from co-eluting matrix interferences, which is a significant advantage over lower-resolution mass spectrometry. This capability is crucial in environmental and biological samples where the complexity of the matrix can often lead to analytical challenges. The use of this compound in conjunction with HRMS facilitates the development of highly sensitive and selective analytical methods for monitoring the parent compound and its degradation products in the environment.
Table 1: High-Resolution Mass Spectrometry Techniques for Enhanced Profiling
| HRMS Technique | Principle | Advantages for Deuterated Standard Analysis |
|---|---|---|
| Time-of-Flight (TOF) | Measures the time it takes for an ion to travel a fixed distance. | High acquisition speed, suitable for coupling with fast chromatography. |
| Orbitrap | Traps ions in an orbital motion around a central electrode; the frequency of this motion is related to the mass-to-charge ratio. | Excellent mass accuracy and resolution, enabling confident molecular formula assignment. |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) | Measures the cyclotron frequency of ions in a magnetic field to determine their mass-to-charge ratio. | Highest available mass resolution and accuracy, ideal for complex mixture analysis. |
Development of In Vitro and In Vivo Models for Mechanistic Studies
The development of sophisticated in vitro and in vivo models is crucial for elucidating the mechanisms of toxicity of 1,2-Dibromo-3-chloropropane. The use of its deuterated analog, this compound, in these models allows for precise tracing of the compound's metabolic fate and its interaction with biological macromolecules.
In vitro studies utilizing rat testicular cells have demonstrated the metabolic activation of 1,2-Dibromo-3-chloropropane to metabolites that can covalently bind to DNA. The use of the deuterated compound in such assays can help to quantify the extent of this binding and to identify the specific metabolic pathways involved. Furthermore, studies with selectively deuterated analogs have shown that deuterium (B1214612) substitution can affect the rate of metabolism, providing insights into the rate-limiting steps of toxic pathways.
In vivo models, primarily in rats, have been instrumental in understanding the toxicokinetics of 1,2-Dibromo-3-chloropropane. nih.gov These studies have revealed that the compound is rapidly absorbed and distributed to various tissues. nih.gov The administration of this compound in such models, followed by analysis of tissues and excreta, can provide a detailed picture of its distribution, metabolism, and excretion, helping to identify target organs and key metabolic transformations. The comparison of the toxicokinetics of the deuterated and non-deuterated compounds can also shed light on any kinetic isotope effects that may influence its toxicity.
Computational Approaches for Predicting Metabolic Pathways and Isotope Effects
Computational modeling is becoming an increasingly powerful tool for predicting the metabolic fate of xenobiotics and for understanding the underlying mechanisms of toxicity. These in silico approaches can complement and guide experimental studies, saving time and resources.
The prediction of metabolic pathways for halogenated hydrocarbons like 1,2-Dibromo-3-chloropropane can be achieved through various computational methods, including expert systems, data mining, and machine learning. nih.gov These models can identify potential sites of metabolism on the molecule and predict the structures of the resulting metabolites. nih.gov The use of data from studies with this compound can help to validate and refine these predictive models.
Furthermore, computational chemistry can be employed to predict kinetic isotope effects (KIEs). The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. By calculating the vibrational frequencies of the C-H and C-D bonds in the parent compound and in the transition states of metabolic reactions, it is possible to predict the magnitude of the KIE. These predictions can then be compared with experimental data obtained from studies using this compound to gain a deeper understanding of the reaction mechanisms.
Table 2: Computational Approaches in Mechanistic Toxicology
| Computational Approach | Application | Relevance of Deuterated Data |
|---|---|---|
| Metabolic Pathway Prediction Software | Predicts potential metabolites of a parent compound. | Experimental data from deuterated analog studies can validate and improve the accuracy of the prediction models. |
| Quantum Mechanical Calculations | Calculates the energies of molecules and transition states to predict reaction rates and kinetic isotope effects. | Allows for the theoretical prediction of KIEs which can be compared with experimental results from studies using the deuterated compound. |
| Molecular Docking | Simulates the interaction of a small molecule with a protein, such as a metabolizing enzyme. | Can provide insights into how the deuterated compound interacts with the active site of an enzyme compared to its non-deuterated counterpart. |
Expanding the Application of Deuterated Halogenated Hydrocarbons in Environmental Forensics
Environmental forensics is a field that applies scientific techniques to investigate the source, fate, and transport of pollutants in the environment. Deuterated halogenated hydrocarbons, including this compound, have significant potential for application in this area.
The use of stable isotope-labeled compounds as internal standards is already well-established for the accurate quantification of pollutants in environmental samples. However, the application of these compounds can be expanded to source tracking and apportionment. By analyzing the isotopic composition of a contaminant at a polluted site and comparing it to the isotopic signatures of potential sources, it may be possible to identify the origin of the contamination.
Furthermore, the study of the degradation of deuterated halogenated hydrocarbons in the environment can provide valuable information about the degradation pathways and rates of their non-deuterated counterparts. This information is crucial for assessing the persistence of these pollutants and for developing effective remediation strategies. The distinct mass of this compound allows it to be easily distinguished from the naturally occurring compound, making it an excellent tracer for studying environmental processes such as transport, dispersion, and transformation.
Q & A
[Basic] What safety protocols are critical for handling 1,2-Dibromo-3-chloropropane-1,1,2,3,3-d5 in laboratory settings?
Methodological Answer:
- Ventilation & PPE : Use local exhaust ventilation (10+ air changes/hour) and wear nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges to prevent inhalation or dermal exposure .
- Storage : Store in a cool, ventilated, locked cabinet away from ignition sources. Avoid incompatible materials (e.g., strong oxidizers) .
- Spill Management : Evacuate the area, eliminate ignition sources, and use inert absorbents (e.g., vermiculite). Decontaminate surfaces with ethanol/water mixtures (70:30 v/v) .
- Waste Disposal : Follow EPA guidelines for halogenated organic waste (40 CFR 261) and incinerate at ≥1,000°C with scrubbers to prevent toxic emissions .
[Advanced] How can deuterium tracing in this compound clarify metabolic activation pathways?
Methodological Answer:
- Isotope Retention Analysis : Administer D5-DBCP to rodent models and analyze biliary metabolites via fast atom bombardment tandem mass spectrometry (FAB-MS/MS). Retention of all five deuterium atoms in conjugates (e.g., S-(2,3-dihydroxy-propyl)glutathione) confirms episulfonium ion intermediates, while partial retention (e.g., 3/5 D atoms) suggests cytochrome P-450-mediated oxidation .
- In Vitro Validation : Incubate D5-DBCP with rat liver glutathione transferase (GST) in H₂¹⁸O. Detect ¹⁸O incorporation in hydrolyzed metabolites (e.g., two ¹⁸O atoms in dihydroxy conjugates) to validate hydrolytic cleavage of episulfonium intermediates .
[Basic] What strategies optimize literature reviews for DBCP-related toxicology studies?
Methodological Answer:
- Database Searches : Use PubMed® and Web of Science with query strings like
(96-12-8[rn] OR "1,2-Dibromo-3-chloropropane"[tw])and apply toxicology filters (e.g., "carcinogenicity" or "testicular toxicity") to narrow results . - Grey Literature : Include ATSDR technical reports, NIH RePORTER grants, and EPA dockets (e.g., EPA-HQ-OW-2021-0732) for unpublished data on exposure thresholds .
- Data Triangulation : Cross-reference in vivo rodent studies with human epidemiological data (e.g., agricultural worker cohorts) to assess relevance to human health risks .
[Advanced] How should in vitro assays be designed to study GST-mediated bioactivation of DBCP?
Methodological Answer:
- Enzyme Preparation : Isolate GST isozymes (e.g., GST Mu from rat liver) via affinity chromatography. Confirm activity using 1-chloro-2,4-dinitrobenzene (CDNB) as a substrate .
- Reaction Setup : Incubate D5-DBCP (1 mM) with GST (0.5 U/mL) and GSH (5 mM) in pH 7.4 phosphate buffer at 37°C. Terminate reactions at 0, 15, 30, and 60 min with ice-cold acetonitrile .
- Metabolite Profiling : Use LC-MS/MS (C18 column, 0.1% formic acid mobile phase) to identify conjugates. Compare deuterium retention patterns to differentiate GST-mediated vs. P-450 pathways .
[Basic] What analytical methods are suitable for detecting DBCP in environmental samples?
Methodological Answer:
- Sample Preparation : Extract soil/water samples via solid-phase microextraction (SPME) with 85 μm polyacrylate fibers. Elute with hexane:acetone (9:1 v/v) .
- GC-ECD Analysis : Use a DB-5MS column (30 m × 0.25 mm, 0.25 μm) with temperature ramping (50°C to 280°C at 10°C/min). Confirm peaks via retention time matching (DBCP RT: ~12.3 min) .
- Validation : Spike samples with D5-DBCP as an internal standard. Achieve recovery rates >85% and LODs <0.1 ppb by optimizing purge-and-trap parameters .
[Advanced] How can conflicting toxicity data between in vivo and in vitro models be resolved?
Methodological Answer:
- Dose Equivalency : Calculate in vitro-to-in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) models. Adjust for hepatic clearance differences in rodent vs. human hepatocytes .
- Endpoint Harmonization : Compare in vitro genotoxicity (e.g., Comet assay) with in vivo micronucleus test results. Use benchmark dose modeling to identify concordant thresholds .
- Mechanistic Studies : Apply RNA-seq to exposed testicular cells to identify conserved pathways (e.g., oxidative stress response genes like HMOX1) across models .
[Advanced] What synthetic routes ensure isotopic purity in deuterated DBCP analogs?
Methodological Answer:
- Deuterium Incorporation : React 1,3-dichloropropane-1,1,2,3,3-d5 with excess D₂O under acidic catalysis (H₂SO₄, 80°C) to produce 3-chloro-1,2-propanediol-d5. Brominate using PBr3 in anhydrous DMF to retain deuterium at C1 and C2 .
- Purity Validation : Analyze via ¹H-NMR (absence of proton signals at δ 1.5–2.0 ppm) and high-resolution MS (MH⁺ m/z 236.85 for C3H2D5Br2Cl) .
[Basic] How should researchers address gaps in human exposure data for DBCP?
Methodological Answer:
- Biomonitoring : Collect urine/serum from historically exposed populations (e.g., banana plantation workers). Analyze for DBCP adducts (e.g., S-(3-chloro-2-hydroxypropyl)-cysteine) via LC-MS/MS .
- Environmental Retrospection : Use geographic information systems (GIS) to map historical pesticide application zones. Correlate with groundwater contamination data (EPA STORET database) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
